N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves multiple steps, including reactions with aminoguanidines, phenylglyoxal hydrate, and various catalysts to yield compounds with significant biochemical activities. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involve specific intermediate compounds and conditions to achieve high-affinity inhibitors (S. Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives reveals characteristic features, such as twisted N-phenyl rings relative to the benzene ring of the phenylsulfonamide group. This molecular architecture is significant for understanding the compound's reactivity and interactions (M. Główka et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives can be complex, including oxidative cross-coupling processes that involve cleavage of C−H bonds and production of novel compounds. Such reactions are crucial for the development of compounds with potential biological activities (M. Miura et al., 1998).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are determined through detailed structural analysis and experimental measurements (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for designing benzenesulfonamide derivatives with desired activities. Investigations into these properties involve both theoretical and experimental approaches to elucidate the mechanisms of action and potential applications (G. Mustafa et al., 2016).
Scientific Research Applications
Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, including a compound closely related to N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, have shown excellent bioactivity against Ralstonia solanacearum and Gibberella zeae, exceeding that of commercial bactericides and fungicides (Zeng et al., 2016).
Celecoxib derivatives, including a compound structurally similar to N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Specifically, one derivative showed significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Ruthenium(II) complexes derived from benzenesulfonamide, including derivatives of N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, have been used as catalysts for the transfer hydrogenation of ketones, displaying good catalytic activity (Dayan et al., 2013).
A series of benzenesulfonamides, closely related to N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, has been prepared and evaluated as membrane-bound phospholipase A2 inhibitors, demonstrating significant in vitro and in vivo effects in reducing the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds.
properties
IUPAC Name |
N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3S/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21/h3-10,22-23H,2,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQWSXZZQPZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
CAS RN |
250266-51-4 | |
Record name | PNU-177864 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250266514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNU-177864 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7LNB96B89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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